molecular formula C14H11NO2 B1218225 9-Amino-9-fluorenecarboxylic acid CAS No. 52474-54-1

9-Amino-9-fluorenecarboxylic acid

Cat. No.: B1218225
CAS No.: 52474-54-1
M. Wt: 225.24 g/mol
InChI Key: GYQWDIIKBPJSGS-UHFFFAOYSA-N
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Description

9-Amino-9-fluorenecarboxylic acid is a valuable building block in synthetic organic chemistry, particularly for the incorporation of a constrained, stereochemically rigid amino acid component into peptide chains. Its primary research application is in the synthesis of modified peptides via the modified Ugi reaction, a multi-component reaction used to create peptide-like scaffolds . The unique fluorene-based structure is of significant interest for designing novel peptide conformations and studying secondary structures, as the bulky, planar tricyclic system can introduce specific twists and constraints into the peptide backbone . This compound is related to other fluorene derivatives, such as the 9-phenylfluoren-9-yl (Pf) group, which are renowned in synthesis for their exceptional ability to protect the chiral alpha-carbon of amino acids from racemization during chemical transformations . The steric bulk of the fluorene moiety shields the alpha-proton, thereby preserving enantiopurity in enantiospecific synthesis, which is a critical requirement for producing enantiomerically pure intermediates for pharmaceutical research . Researchers utilize this compound to explore new peptide-based materials and molecular architectures. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

52474-54-1

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

9-aminofluorene-9-carboxylic acid

InChI

InChI=1S/C14H11NO2/c15-14(13(16)17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H,15H2,(H,16,17)

InChI Key

GYQWDIIKBPJSGS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)N

Other CAS No.

52474-54-1

Synonyms

9-amino-9-fluorenecarboxylic acid
Afc amino acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparison

The uniqueness of 9-amino-9-fluorenecarboxylic acid lies in its bifunctional design. Key structural analogs include:

Compound Name Molecular Formula Functional Groups Key Features
This compound C₁₄H₁₁NO₂ -NH₂, -COOH Dual functionality enables acid-base reactivity, peptide coupling, and coordination chemistry .
9H-Fluorene-9-carboxylic acid C₁₄H₁₀O₂ -COOH Parent compound lacking amino group; used in polymer synthesis .
9-Amino-9H-fluorene C₁₃H₁₁N -NH₂ Lacks carboxylate; limited to amine-specific reactions (e.g., Schiff bases) .
Sodium 9H-fluorene-9-carboxylate C₁₄H₉NaO₂ -COO⁻Na⁺ Anionic form enhances solubility but lacks amino reactivity .
9-Fluorenone-1-carboxylic acid C₁₄H₈O₃ -COOH, ketone (C=O) Oxidized form (fluorenone) with reduced electron density; m.p. 196–198°C .
9-Fluorenone-2-carboxylic acid C₁₄H₈O₃ -COOH, ketone (C=O) Positional isomer; altered acidity and solubility (CAS 784-50-9) .

Physicochemical Properties

  • Solubility: The sodium salt of this compound exhibits higher aqueous solubility compared to its carboxylic acid form, facilitating use in biological assays .
  • Thermal Stability: Fluorenone derivatives (e.g., 9-fluorenone-1-carboxylic acid) display higher melting points (~196–198°C) due to ketone-induced rigidity, whereas amino-fluorene analogs decompose at lower temperatures .
  • Reactivity: The amino group enables nucleophilic substitution and coordination with metal ions, while the carboxylate participates in esterification and amide bond formation .

Research Findings and Case Studies

Conformational Studies

  • Peptide Mimetics: Incorporation of this compound into peptides restricts backbone flexibility, stabilizing β-turn and 310-helix conformations critical for receptor binding .
  • EPR Spectroscopy: Analogous spin-labeled amino acids (e.g., TOAC) highlight the utility of rigid fluorene scaffolds in studying peptide dynamics .

Q & A

Q. What are the common synthetic routes for 9-Amino-9-fluorenecarboxylic acid derivatives?

The synthesis of derivatives typically involves nucleophilic substitution, coupling reactions, and cyclization. For example, derivatives like 9-Amino-6-(cyclohexylamino)-5-fluoro-3-oxo-3H–pyrido[3,2,1-kl]phenoxazine-2-carboxylic acid are synthesized via stepwise functionalization under controlled conditions (e.g., using cyclohexylamine in DMF at 80°C). Reaction yields vary significantly (49–92%) depending on substituents and solvents (Table 1) .

Table 1: Synthesis Conditions and Yields for Selected Derivatives

CompoundSubstituentSolventTemp (°C)Yield (%)
11i (Cyclohexylamino)CyclohexylamineDMF8074
11j (Cyclopentylamino)CyclopentylamineDMF8063
12 (Acetamido)Acetic anhydridePyridineRT92

Q. Which analytical techniques are essential for characterizing this compound compounds?

Key methods include:

  • 1H NMR : Confirms substitution patterns and proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm).
  • ESI-MS : Validates molecular weight (e.g., m/z 337.32 for 9-Acridinecarboxylic acid derivatives) .
  • HPLC : Assesses purity (>95% required for biological studies). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or isomerization, necessitating column chromatography or recrystallization .

Q. How is this compound utilized in peptide synthesis?

The fluorenylmethoxycarbonyl (Fmoc) group, derived from this compound, protects amines during solid-phase peptide synthesis. For example, 2-(4-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)phenyl)acetic acid facilitates selective deprotection under basic conditions (20% piperidine in DMF), enabling sequential peptide chain elongation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amine coupling.
  • Catalyst use : Pd(OAc)₂ improves cross-coupling efficiency in aryl halide reactions.
  • Temperature control : Lower temps (e.g., 0°C) reduce side reactions in acid-sensitive intermediates . Example: Replacing DMF with THF in cyclopentylamine coupling increased 11j yield from 63% to 72% .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography to confirm bond connectivity.
  • Isotopic labeling : Use 13C-labeled precursors to trace carbon frameworks in ambiguous cases.
  • Computational modeling : DFT calculations predict vibrational spectra (e.g., IR stretches at 1680–1720 cm⁻¹ for carbonyl groups), cross-validating experimental data .

Q. What approaches are used to design fluorinated derivatives of this compound for enhanced bioactivity?

Fluorination at strategic positions alters electronic and steric properties:

  • 2-Fluoro substitution : Increases lipophilicity (LogP +0.5), enhancing membrane permeability.
  • 10-Fluoro substitution : Disrupts π-stacking in enzyme active sites, improving inhibitory potency (e.g., IC50 reduction from 12 µM to 3.5 µM in kinase assays) .

Table 2: Photomechanical Properties of Fluorinated Derivatives

DerivativeSubstituent PositionPhotomechanical Response*
9AC (Parent)NoneModerate
2F-9AC2-FluoroHigh
10F-9AC10-FluoroLow
*Response measured via crystal bending under UV light .

Methodological Notes

  • Data contradiction analysis : Cross-check ESI-MS and NMR data to distinguish between structural isomers (e.g., para vs. meta substitution in aromatic rings) .
  • Experimental design : Use fractional factorial designs to screen reaction parameters (e.g., solvent, catalyst, time) for optimal yield .

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